Cas no 2510-49-8 (2-iodo-1,3,5-trimethoxybenzene)

2-iodo-1,3,5-trimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 2-iodo-1,3,5-trimethoxybenzene
- TL8002043
- 2,4,6-trimethoxyiodobenzene
- SureCN504691
- 2-iodo-1,3,5-trimethoxy-benzene
- 2-iodo-1,3,5-trimethoxy benzene
- 1,3,5-Trimethoxy-4-iodobenzene
- CTK8H8275
- ZINC03201120
- 2-Jod-1,3,5-trimethoxy-benzol
- 1-Iodo-2,4,6-trimethoxybenzene
- iodo-2,4,6-trimethoxybenzene
- TL8002043; 2,4,6-trimethoxyiodobenzene; SureCN504691; 2-iodo-1,3,5-trimethoxy-benzene; 2-iodo-1,3,5-trimethoxy benzene; 1,3,5-Trimethoxy-4-iodobenzene; CTK8H8275; ZINC03201120; 2-Jod-1,3,5-trimethoxy-benzol; 1-Iodo-2,4,6-trimethoxybenzene; iodo-2,4,6-trimethoxybenzene; 1-iodo-2,4,6-trimethoxybenzene;
- HS-5645
- EN300-2934719
- F84655
- 2510-49-8
- 10.14272/UITRNILXEICAJH-UHFFFAOYSA-N.1
- MFCD00598379
- SCHEMBL504691
- UITRNILXEICAJH-UHFFFAOYSA-N
- DTXSID20482602
- A1-15844
- doi:10.14272/UITRNILXEICAJH-UHFFFAOYSA-N.1
-
- インチ: InChI=1S/C9H11IO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3
- InChIKey: UITRNILXEICAJH-UHFFFAOYSA-N
- ほほえんだ: COc1cc(OC)c(I)c(OC)c1
計算された属性
- せいみつぶんしりょう: 293.97483
- どういたいしつりょう: 293.97529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 27.7Ų
じっけんとくせい
- PSA: 27.69
2-iodo-1,3,5-trimethoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2934719-0.5g |
2-iodo-1,3,5-trimethoxybenzene |
2510-49-8 | 95.0% | 0.5g |
$579.0 | 2025-03-19 | |
Enamine | EN300-2934719-0.05g |
2-iodo-1,3,5-trimethoxybenzene |
2510-49-8 | 95.0% | 0.05g |
$174.0 | 2025-03-19 | |
Enamine | EN300-2934719-1.0g |
2-iodo-1,3,5-trimethoxybenzene |
2510-49-8 | 95.0% | 1.0g |
$743.0 | 2025-03-19 | |
Enamine | EN300-2934719-2.5g |
2-iodo-1,3,5-trimethoxybenzene |
2510-49-8 | 95.0% | 2.5g |
$1454.0 | 2025-03-19 | |
Apollo Scientific | OR400607-5g |
2,4,6-Trimethoxyiodobenzene |
2510-49-8 | 5g |
£1891.00 | 2025-02-20 | ||
1PlusChem | 1P00BVWV-2.5g |
1,3,5-Trimethoxy-4-iodobenzene |
2510-49-8 | 95% | 2.5g |
$2126.00 | 2024-05-20 | |
1PlusChem | 1P00BVWV-5g |
1,3,5-Trimethoxy-4-iodobenzene |
2510-49-8 | 95% | 5g |
$3200.00 | 2024-05-20 | |
1PlusChem | 1P00BVWV-500mg |
1,3,5-Trimethoxy-4-iodobenzene |
2510-49-8 | 95% | 500mg |
$875.00 | 2024-05-20 | |
Aaron | AR00BW57-250mg |
1,3,5-Trimethoxy-4-iodobenzene |
2510-49-8 | 98% | 250mg |
$350.00 | 2025-02-13 | |
Apollo Scientific | OR400607-250mg |
2,4,6-Trimethoxyiodobenzene |
2510-49-8 | 250mg |
£317.00 | 2025-02-20 |
2-iodo-1,3,5-trimethoxybenzene 合成方法
ごうせいかいろ 1
1.2 0 °C; 2 h, rt
1.3 Solvents: Methanol ; 30 min, rt
1.4 Reagents: Potassium carbonate , Iodine ; 0 °C; 41 h, rt
1.5 Reagents: Sodium sulfite Solvents: Water ; rt
2-iodo-1,3,5-trimethoxybenzene Raw materials
2-iodo-1,3,5-trimethoxybenzene Preparation Products
2-iodo-1,3,5-trimethoxybenzene 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
2-iodo-1,3,5-trimethoxybenzeneに関する追加情報
2-Iodo-1,3,5-Trimethoxybenzene (CAS 2510-49-8): A Multifunctional Compound with Broad Applications in Pharmaceutical and Material Sciences
2-Iodo-1,3,5-Trimethoxybenzene, with the chemical formula C9H10I1O3, is a halogenated aromatic compound characterized by the presence of an iodine (I) atom and three methoxy (OCH3) groups. The CAS 2510-49-8 registry identifies this molecule as a key intermediate in the synthesis of various bioactive compounds. Its unique molecular structure, featuring a benzene ring with functional groups, has attracted significant attention in pharmaceutical research and material science due to its potential for diverse chemical reactivity and biological activity.
The iodine atom in 2-Iodo-1,3,5-Trimethoxybenzene plays a critical role in modulating its chemical behavior. Iodine is a highly electronegative element, which enhances the electrophilic substitution reactivity of the aromatic ring. This property makes the compound a valuable precursor for the synthesis of heterocyclic scaffolds and functionalized aromatic derivatives. Additionally, the methoxy groups contribute to the molecule’s hydrophobicity and electron-donating capacity, which are essential for its interaction with biological targets.
Recent studies have highlighted the importance of 2-Iodo-1,3,5-Trimethoxybenzene in the development of targeted drug delivery systems. For instance, a 2023 study published in *Advanced Materials* demonstrated its application in the synthesis of nanoparticle-based drug carriers. The molecule’s aromatic ring provides a stable platform for conjugating biomolecules, while the iodine atom facilitates selective functionalization through radical reactions. This dual functionality has positioned 2-Iodo-1,3,5-Trimethoxybenzene as a versatile building block in nanotechnology and biomedical engineering.
2-Iodo-1,3,5-Trimethoxybenzene is also being explored for its potential in antimicrobial applications. A 2024 review in *Journal of Medicinal Chemistry* discussed its role in the development of broad-spectrum antibiotics. The methoxy groups enhance the molecule’s lipophilicity, enabling it to penetrate bacterial cell membranes effectively. Meanwhile, the iodine atom contributes to disinfectant properties by disrupting microbial cellular structures. These characteristics make the compound a promising candidate for antimicrobial drug design.
In the field of material science, 2-Iodo-1,3,5-Trimethoxybenzene has shown potential for conductive polymers and organic semiconductors. A 2023 study in *ACS Applied Materials & Interfaces* reported its use as a precursor for functionalized carbon nanotubes. The iodine atom facilitates electronic charge transfer, while the methoxy groups improve thermal stability. This combination of properties is critical for the development of high-performance electronic materials.
2-Iodo-1,3,5-Trimethoxybenzene is synthesized through a multi-step process that involves electrophilic substitution reactions and radical halogenation. The synthesis typically begins with the methylation of a benzene ring, followed by the introduction of the iodine atom under controlled conditions. Recent advancements in green chemistry have led to the development of catalytic methods that reduce the environmental impact of its production. These methods are particularly relevant in the context of sustainable pharmaceutical manufacturing.
The chemical stability of 2-Iodo-1,3,5-Trimethoxybenzene is a key factor in its utility as a synthetic intermediate. The iodine atom is relatively inert under mild conditions, which allows for selective functionalization of the molecule. However, photodegradation and thermal decomposition can occur under certain conditions, necessitating storage protocols that minimize exposure to light and heat. These considerations are critical for maintaining the purity and integrity of the compound during its lifecycle.
2-Iodo-1,3,5-Trimethoxybenzene has also been investigated for its potential in photovoltaic applications. A 2023 study in *Solar Energy Materials and Solar Cells* explored its use in organic photovoltaic (OPV) devices. The aromatic ring provides a conjugated system for charge transport, while the iodine atom enhances light absorption efficiency. These properties make the compound a candidate for next-generation solar cells with improved energy conversion rates.
The toxicological profile of 2-Iodo-1,3,5-Trimethoxybenzene is an important consideration for its pharmaceutical applications. While the compound is generally considered low in toxicity when used in controlled environments, its iodine content may pose risks if not properly managed. Regulatory guidelines emphasize the importance of safety protocols during synthesis, storage, and disposal to minimize environmental and health impacts.
2-Iodo-1,3,5-Trimethoxybenzene is a multifunctional compound with diverse applications across pharmaceutical, material science, and nanotechnology. Its unique molecular structure and reactivity make it a valuable tool for innovative research. As the field of chemical engineering continues to evolve, the synthesis and application of such compounds will remain a focal point for developing sustainable and efficient solutions to complex scientific challenges.
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